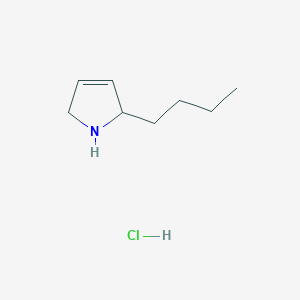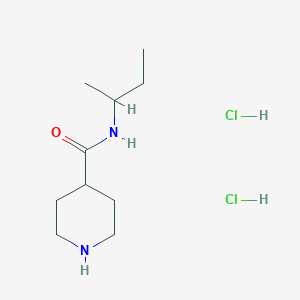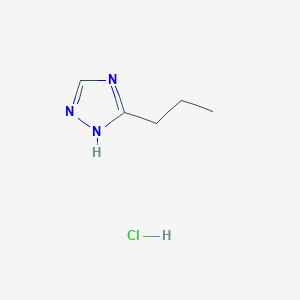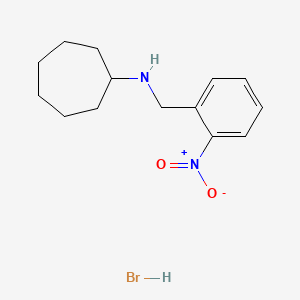
N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride
Overview
Description
“N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 1609403-02-2. It has a molecular weight of 198.09 . The IUPAC name for this compound is N-methyl-2-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride . It is a solid at room temperature .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 125.17 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 125.095297364 g/mol . The Topological Polar Surface Area of the compound is 40.7 Ų .Scientific Research Applications
DNA Binding and Cytotoxicity Studies
Copper(II) complexes of tridentate ligands, including those similar to "N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride," have been synthesized and characterized for their DNA binding, nuclease activity, and cytotoxicity. These complexes exhibit significant DNA binding propensity and demonstrate minor structural changes in DNA upon binding. The presence of hydroxyl radicals enhances their DNA cleavage activity. Moreover, these complexes show low toxicity against various cancer cell lines, indicating their potential in cancer research and therapy (Kumar et al., 2012).
Cobalt(II) Complexes and Polymerization Activity
Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been prepared, showcasing different coordination geometries based on the N′-substitution group. These complexes exhibit unique structural features and have shown high activity for methyl methacrylate (MMA) polymerization, yielding polymers with high molecular weight and narrow polydispersity index. This highlights their significance in materials science, specifically in polymer synthesis (Choi et al., 2015).
Synthesis and Structures of Copper(II) Complexes
Cu(II) complexes with N,N-bidentate N-substituted phenylethanamine derivatives, akin to the chemical of interest, have been synthesized. These complexes act as pre-catalysts for the ring-opening polymerization of rac-lactide, leading to heterotactic-enriched polylactide. This application is crucial for biodegradable polymer production, which is of great interest in sustainable materials science (Cho et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-2-(1H-pyrazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-9-5-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJWMGJNXYTXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNN=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)

![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3107047.png)
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)




![[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B3107087.png)




